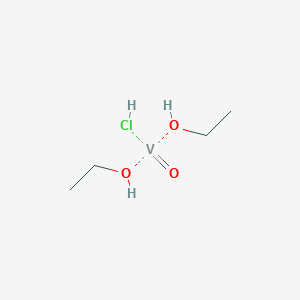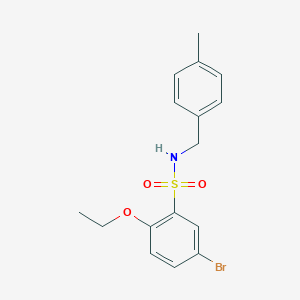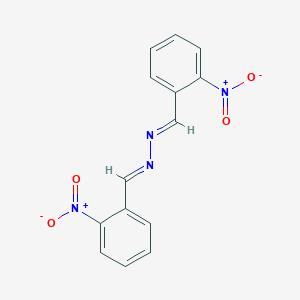
Chloridovanadic acid diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloridovanadic acid diethyl ester, also known as VCl3(OEt)2, is a chemical compound with potential applications in various fields of science. It is a vanadium-based molecule that has been found to exhibit interesting properties that make it useful for scientific research. In
作用機序
The mechanism of action of Chloridovanadic acid diethyl ester is not fully understood. However, it is believed that its vanadium center plays a crucial role in its activity. Vanadium is known to have a wide range of oxidation states, which can lead to the formation of various complexes with different properties. It is believed that this compound undergoes redox reactions, which result in the formation of vanadium complexes with different oxidation states.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity in animal models. Furthermore, this compound has been found to have anti-inflammatory properties, which can reduce inflammation in various tissues.
実験室実験の利点と制限
Chloridovanadic acid diethyl ester has several advantages and limitations for lab experiments. Its synthesis is relatively straightforward, and it can be obtained in high purity. It is also soluble in organic solvents, which makes it easy to handle in the laboratory. However, this compound is sensitive to air and moisture, which can lead to its degradation. Furthermore, its vanadium center can undergo complex redox reactions, which can make its activity difficult to predict.
将来の方向性
There are several future directions for the study of Chloridovanadic acid diethyl ester. One potential application is in the development of vanadium-based catalysts for organic reactions. Furthermore, its electrochromic and magnetic properties make it interesting for the development of new materials. The study of its biochemical and physiological effects may also lead to the development of new drugs for the treatment of various diseases. Finally, the development of new synthetic methods for this compound may lead to the discovery of new vanadium-based compounds with interesting properties.
合成法
The synthesis of Chloridovanadic acid diethyl ester involves the reaction of vanadium trichloride with diethyl oxalate in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and yields a yellowish-green solid that is soluble in organic solvents. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Chloridovanadic acid diethyl ester has been found to have potential applications in various fields of science. It has been used in the synthesis of vanadium-based catalysts for organic reactions. It has also been studied for its potential use as an electrochromic material, which can change color in response to electrical stimuli. Furthermore, this compound has been found to exhibit interesting magnetic properties, which make it useful for the development of magnetic materials.
特性
CAS番号 |
1635-99-0 |
|---|---|
分子式 |
C5H12N2O3S |
分子量 |
195.54 g/mol |
IUPAC名 |
ethanol;oxovanadium;hydrochloride |
InChI |
InChI=1S/2C2H6O.ClH.O.V/c2*1-2-3;;;/h2*3H,2H2,1H3;1H;; |
InChIキー |
JQISKFHDRXWPQR-UHFFFAOYSA-N |
SMILES |
CCO.CCO.O=[V].Cl |
正規SMILES |
CCO.CCO.O=[V].Cl |
同義語 |
Chloridovanadic acid diethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)





![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)